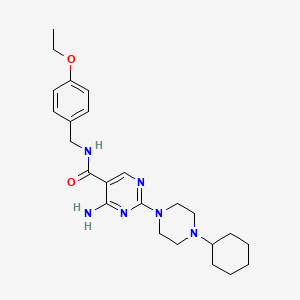
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(4-ethoxybenzyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a cyclohexylpiperazine moiety, and an ethoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with Amino Group: The amino group is introduced via nucleophilic substitution using an appropriate amine.
Introduction of Cyclohexylpiperazine Moiety: The cyclohexylpiperazine moiety is incorporated through a coupling reaction with a suitable piperazine derivative.
Attachment of Ethoxyphenylmethyl Group: The final step involves the attachment of the ethoxyphenylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: This compound shares the cyclohexylpiperazine moiety but differs in the core structure and substituents.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar pyrimidine core but with different substituents.
Uniqueness
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H34N6O2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H34N6O2/c1-2-32-20-10-8-18(9-11-20)16-26-23(31)21-17-27-24(28-22(21)25)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h8-11,17,19H,2-7,12-16H2,1H3,(H,26,31)(H2,25,27,28) |
InChI Key |
LGUFSJCJVIOUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















